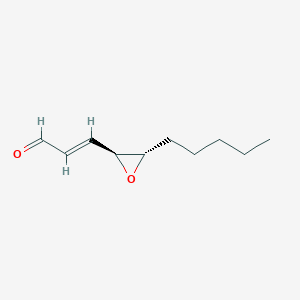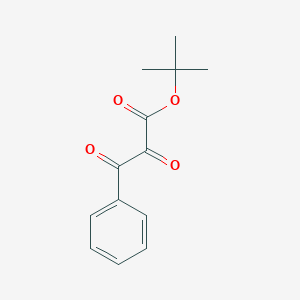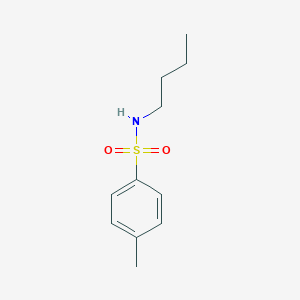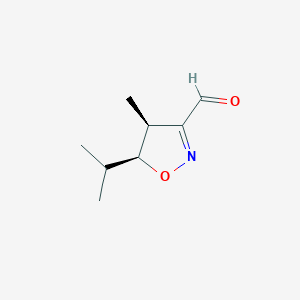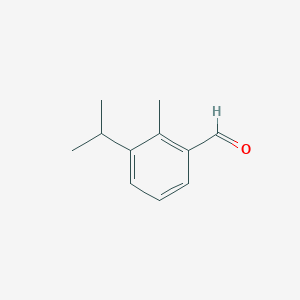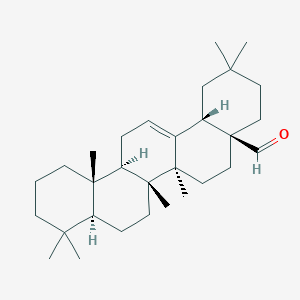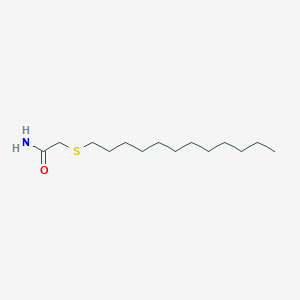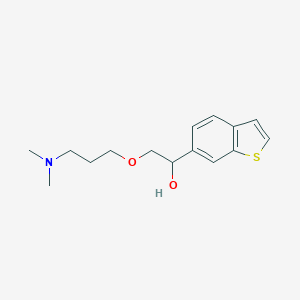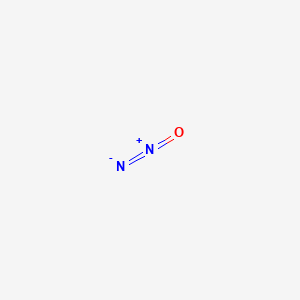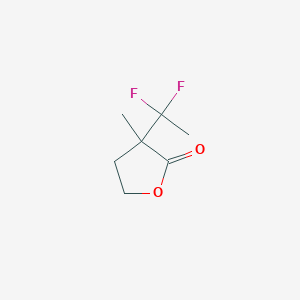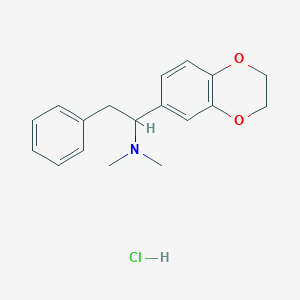
N,N-Dimethyl-alpha-(phenylmethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-alpha-(phenylmethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride, commonly known as PMMA, is a synthetic stimulant drug that belongs to the amphetamine class. It is a white crystalline powder that is similar in structure and effects to MDMA (ecstasy). PMMA was first synthesized in the 1970s and has since gained popularity in the recreational drug market due to its euphoric and stimulating effects. However,
作用機序
PMMA acts as a releasing agent for dopamine, norepinephrine, and serotonin in the brain. It binds to the transporters for these neurotransmitters and causes them to release their stored neurotransmitters into the synapse. This results in an increase in the levels of these neurotransmitters in the brain, which produces the stimulating and euphoric effects of PMMA.
生化学的および生理学的効果
PMMA has been shown to increase heart rate, blood pressure, body temperature, and respiration rate in humans and animals. It also produces a sense of euphoria, increased energy, and heightened sensory perception. However, PMMA has been associated with adverse effects such as seizures, hyperthermia, and death.
実験室実験の利点と制限
PMMA has been used in laboratory experiments to study the effects of amphetamines on the brain and behavior. Its chemical structure and mechanism of action are similar to other amphetamines, making it a useful tool for studying these compounds. However, the adverse effects of PMMA limit its usefulness in certain experiments, and caution should be taken when working with this compound.
将来の方向性
There are several future directions for research on PMMA. One area of interest is the development of new drugs that target the neurotransmitter systems affected by PMMA, with fewer adverse effects. Another area of research is the study of the long-term effects of PMMA on the brain and behavior, as well as its potential for addiction. Additionally, the use of PMMA in animal models to study the neurotoxicity of amphetamines and their effects on the brain could lead to new insights into the mechanisms of drug addiction and potential treatments.
合成法
PMMA is synthesized by the reaction of piperonal with nitroethane, followed by reduction with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form PMMA hydrochloride. This method of synthesis has been well-documented in scientific literature.
科学的研究の応用
PMMA has been used in scientific research as a tool to study the effects of amphetamines on the brain and behavior. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, reward, and motivation. PMMA has also been used in animal models to study the neurotoxicity of amphetamines and their effects on the brain.
特性
CAS番号 |
130397-02-3 |
|---|---|
製品名 |
N,N-Dimethyl-alpha-(phenylmethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride |
分子式 |
C18H22ClNO2 |
分子量 |
319.8 g/mol |
IUPAC名 |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethyl-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-19(2)16(12-14-6-4-3-5-7-14)15-8-9-17-18(13-15)21-11-10-20-17;/h3-9,13,16H,10-12H2,1-2H3;1H |
InChIキー |
KGYIMPALTZMCJJ-UHFFFAOYSA-N |
SMILES |
CN(C)C(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
正規SMILES |
CN(C)C(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
同義語 |
1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N,N-dimethyl-alpha-(phenylm ethyl)-, hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



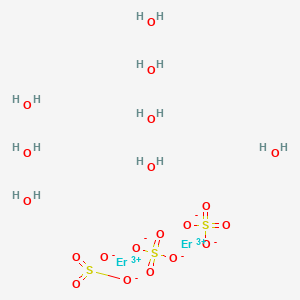
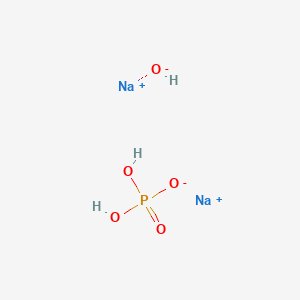
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
